molecular formula C11H13BrO3 B1530529 Methyl 5-bromo-2-(propan-2-yloxy)benzoate CAS No. 860695-50-7

Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Cat. No.: B1530529
CAS No.: 860695-50-7
M. Wt: 273.12 g/mol
InChI Key: STYHTPYDOILDEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and an isopropoxy group attached to the aromatic ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(propan-2-yloxy)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of the isopropoxy group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an appropriate solvent like acetic acid or dichloromethane. The isopropoxy group can be introduced using isopropyl alcohol and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-(propan-2-yloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(propan-2-yloxy)benzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 5-bromo-2-hydroxybenzoate

Uniqueness

Methyl 5-bromo-2-(propan-2-yloxy)benzoate is unique due to the presence of both a bromine atom and an isopropoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The isopropoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets .

Properties

IUPAC Name

methyl 5-bromo-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHTPYDOILDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860695-50-7
Record name methyl 5-bromo-2-(propan-2-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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